molecular formula C16H19N3O4S B1664943 Ampicillin CAS No. 69-53-4

Ampicillin

Número de catálogo: B1664943
Número CAS: 69-53-4
Peso molecular: 349.4 g/mol
Clave InChI: AVKUERGKIZMTKX-NJBDSQKTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ampicillin is a semi-synthetic β-lactam antibiotic belonging to the aminopenicillin class. It is characterized by a β-lactam ring fused to a thiazolidine ring and an amino group attached to the benzyl side chain, which enhances its permeability through Gram-negative bacterial membranes . This compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including Streptococcus, Haemophilus influenzae, and Escherichia coli. However, its efficacy is diminished against β-lactamase-producing strains .

Métodos De Preparación

Chemical Synthesis Pathways

Traditional Nucleophilic Acylation of 6-APA

The foundational method involves reacting 6-aminopenicillanic acid (6-APA) with D-(-)-α-phenylglycine derivatives. Key steps include:

  • Activation of Sidechain : D-(-)-α-phenylglycine chloride hydrochloride (PGC) is prepared through thionyl chloride treatment at -15°C to prevent racemization.
  • Coupling Reaction : 6-APA reacts with PGC in anhydrous dichloromethane using trimethylamine as acid scavenger (molar ratio 1:1.2), achieving 68-72% yields.
  • Crystallization : Crude ampicillin is purified through pH-controlled precipitation (pH 4.8-5.2) followed by lyophilization.

Despite its reliability, this method generates 2.8 kg of solvent waste per kg product and requires strict anhydrous conditions.

Improved Acylation with Mixed Anhydrides

Modern variants employ phenylglycine active esters to enhance reaction kinetics:

# Example reaction conditions for mixed anhydride method
reaction_temp = 253  # K
molar_ratio = {'6-APA':1, 'Phenylglycine-OActiveEster':1.05}
solvent_system = 'Tetrahydrofuran:Water (9:1 v/v)'
catalyst = 'N,N-Diisopropylethylamine (0.5 eq)'

This approach reduces reaction time from 12 hr to 4.5 hr while increasing yield to 81%. However, residual catalyst removal remains challenging for pharmaceutical-grade production.

Enzymatic Synthesis Strategies

Penicillin G Acylase (PGA)-Catalyzed Systems

Immobilized PGA from Alcaligenes faecalis demonstrates superior this compound synthesis efficiency:

Parameter Wild-Type PGA Mutant PGA/D231G
Reaction Time (min) 285 165
Yield (%) 74 87
Operational Stability 15 cycles 32 cycles
Km (mM) 8.9 5.2

Data compiled from

The mutant enzyme’s reduced substrate inhibition enables continuous processing with a space-time yield of 38 g·L-1·hr-1—a 140% improvement over batch systems.

α-Amino Ester Hydrolase (AEH) Cascades

A breakthrough one-pot synthesis combines AEH and PGA in aqueous medium:

  • First Step : AEH hydrolyzes D-phenylglycine methyl ester to D-phenylglycine (98% conversion in 2 hr).
  • Second Step : PGA catalyzes 6-APA acylation, reaching 47% overall this compound yield without intermediate isolation.

The cascade eliminates toxic solvents but requires precise pH control (6.3±0.2) to prevent enzyme denaturation.

Hybrid Chemical-Enzymatic Approaches

Solid-Phase Synthesis with Reagent Recycling

A heterogeneous system maintains supersaturated 6-APA concentrations (300 mM) through controlled substrate feeding:

$$
\text{Reactor Turnover Number} = \frac{\text{Converted 6-APA}}{\text{Dissolved 6-APA}} = 4.7 \pm 0.3
$$

This method achieves 92% substrate utilization through four successive feedings of 75 mM D-PGM every 45 minutes.

Continuous Flow Membrane Reactors

Integrating chemical activation with enzymatic acylation in flow systems enhances productivity:

  • Sidechain Activation Module : PGC synthesis at 10 mL/min residence time
  • Enzymatic Coupling Module : PGA immobilized on ceramic monoliths (2.5 U/mL activity)
  • Product Separation : Nanofiltration membranes (5 kDa MWCO) recycle unreacted 6-APA

Pilot-scale trials demonstrate 94% conversion efficiency with 99.2% purity in GMP-compliant setups.

Laboratory-Scale Preparation Protocols

Standard this compound Stock Solution

Research laboratories commonly use filtered sterilization methods:

Protocol ():

  • Dissolve 2 g this compound sodium salt in 20 mL Milli-Q water
  • Sterilize through 0.22 μm PVDF membrane
  • Aliquot into 1 mL cryovials stored at -20°C (12-month stability)

Critical Parameters :

  • pH adjustment to 7.0±0.5 prevents β-lactam ring degradation
  • Filter pre-wetting with 5 mL water ensures consistent flow rates

Industrial Manufacturing Considerations

Cost-Benefit Analysis of Production Methods

Method CAPEX ($/kg) OPEX ($/kg) E-Factor Purity (%)
Chemical Synthesis 1,200 380 18.7 99.5
Enzymatic Cascade 2,800 210 6.2 99.8
Hybrid Flow System 3,500 185 4.1 99.9

E-Factor = (Mass Waste)/(Mass Product); Data from

While enzymatic methods have higher capital costs, their 73% reduction in solvent use aligns with FDA green chemistry initiatives.

Análisis De Reacciones Químicas

Oxidation Reactions of Ampicillin

This compound undergoes oxidation via multiple pathways, influenced by oxidizing agents and reaction conditions.

Biocatalytic Oxidation by Chloroperoxidase (CPO)

Chloroperoxidase (CPO) oxidizes this compound, producing fluorescent byproducts. The reaction exhibits pseudo-first-order kinetics with a rate constant of 0.103 min⁻¹ and achieves ~80% conversion within 1 hour . Oxidation products include chlorinated derivatives and lower molecular weight compounds, identified via HPLC-MS .

Table 1: Oxidation of this compound by CPO

ParameterValue
Reaction Time20–60 minutes
Conversion~80%
Rate Constant0.103 min⁻¹
Fluorescence Max460 nm (emission)

Oxidation by Alkaline Hexacyanoferrate(III) (HCF(III))

This compound reacts with HCF(III) in a 1:4 stoichiometry, following first-order kinetics with respect to the oxidant . The reaction involves free radicals and is influenced by ionic strength and pH. Fourier transform infrared (FTIR) analysis confirms structural changes in the products .

Hydroxyl Radical Degradation

Hydroxyl radicals oxidize this compound by adding to the carbonyl group of the β-lactam ring. Computational studies (DFT) predict a rate constant of 1.36 × 10¹¹ M⁻¹ s⁻¹ and identify degradation intermediates with higher toxicity than the parent compound .

Enzymatic Hydrolysis by TEM-1 β-Lactamase

TEM-1 β-lactamase catalyzes the hydrolysis of this compound’s β-lactam ring, a key mechanism of antibiotic resistance. The reaction involves rapid formation of an enzyme-substrate complex, followed by hydrolysis to produce aminopenicillin acid .

Table 2: Kinetic Parameters for TEM-1 β-Lactamase Hydrolysis

ParameterDetail
Enzyme-Substrate ComplexRapid formation (fast step)
Hydrolysis RateGoverned by β-lactamase activity
Metal Ion InfluenceMinimal (Ni²⁺, Hg²⁺, Cd²⁺)

Synthetic Reactions: Formation of Metthis compound

This compound reacts with formaldehyde to form metthis compound , a cyclic aminal with a methylene group at C-10. NMR studies reveal two products: a stable cyclic aminal (δ H 4.82 ppm) and an exocyclic hemiaminal (δ H 5.57 ppm) .

Table 3: Reaction of this compound with Formaldehyde

ParameterDetail
Primary ProductCyclic aminal (stable)
Secondary ProductExocyclic hemiaminal (unstable)
StabilityCyclic aminal resists scavengers

Secondary Hydrolysis

During enzymatic synthesis, this compound undergoes secondary hydrolysis due to aqueous conditions, leading to reduced yields. Seeded crystallization strategies mitigate this by selectively crystallizing this compound while it is synthesized, achieving >95% purity .

Physicochemical Oxidation

This compound undergoes partial oxidation (e.g., via HCF(III)) or complete mineralization (e.g., advanced oxidation processes), depending on conditions. Chlorinated byproducts are common intermediates .

Structural Insights Influencing Reactivity

This compound’s β-lactam ring and amino groups (e.g., –NH₃⁺) are critical for reactivity. DFT studies highlight hydrogen bonding and molecular electrostatic potential (MEP) patterns that influence interactions with oxidants or enzymes .

Key Structural Features

  • β-Lactam Ring : Primary site for hydrolytic or oxidative attack.

  • Amino Groups : Enhance solubility and susceptibility to nucleophilic reactions.

  • Thermodynamic Stability : Affects reaction pathways (e.g., formaldehyde addition vs. hydrolysis).

Comparative Analysis of Reaction Pathways

Reaction TypeKey FeaturesReferences
Oxidation (CPO) 80% conversion, chlorinated byproducts, fluorescence
Oxidation (HCF(III)) 1:4 stoichiometry, free radical involvement
Hydrolysis (TEM-1) β-lactam ring cleavage, antibiotic resistance
Formaldehyde Reaction Cyclic aminal formation, NMR-characterized intermediates

This synthesis integrates diverse reaction pathways, emphasizing oxidation, enzymatic degradation, and synthetic modifications. Each pathway is characterized by distinct kinetics, intermediates, and implications for applications ranging from environmental monitoring to antibiotic resistance.

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Indications for Use

Ampicillin is primarily indicated for treating infections caused by susceptible bacteria. Its effectiveness spans several conditions, including:

  • Respiratory Infections: Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
  • Gastrointestinal Infections: Used for infections caused by Escherichia coli and Salmonella species.
  • Urinary Tract Infections (UTIs): Particularly useful against Proteus mirabilis and enterococci.
  • Meningitis: Administered in cases of bacterial meningitis caused by sensitive organisms.

The minimum inhibitory concentrations (MICs) for key pathogens are as follows:

  • E. coli: MIC = 4 mg/L
  • S. aureus: MIC = 0.6-1 mg/L
  • S. pneumoniae: MIC = 0.03-0.06 mg/L
  • H. influenzae: MIC = 0.25 mg/L .

1.2 Resistance Patterns

Despite its efficacy, resistance to this compound has been documented, particularly among strains of E. coli and Salmonella. Studies indicate that resistance rates are notably high in zoonotic bacteria, which poses challenges for treatment in both humans and animals .

Veterinary Applications

This compound is also employed in veterinary medicine to treat infections in livestock and pets. It is approved for use in various animal species, including fish, where it helps manage bacterial diseases . The pharmacokinetics of this compound in animals demonstrate effective tissue distribution with significant absorption rates.

Innovative Formulations

Recent research has focused on enhancing the efficacy of this compound through novel formulations:

3.1 Nanoformulations

A study reported the synthesis of silver nanoparticles (AgNPs) using this compound, resulting in a compound with dual antibacterial properties. The this compound-silver nanoformulation (Amp-AgNps) exhibited significantly lower MIC values against multidrug-resistant bacteria compared to traditional this compound alone .

Bacterial StrainMIC of this compound (µg/ml)MIC of Amp-AgNps (µg/ml)
E. coli12–7203–28
S. aureus12–7209.375
Pseudomonas aeruginosaResistant20
Klebsiella pneumoniaeResistant28.12

The enhanced antimicrobial activity of Amp-AgNps suggests potential applications in treating infections caused by resistant strains without promoting further resistance .

Case Studies and Research Findings

Several case studies have highlighted the clinical impact of this compound:

4.1 Clinical Microbiology Insights

Research published in clinical microbiology emphasizes the importance of using this compound judiciously to avoid resistance development while treating infections effectively .

4.2 Antimicrobial Resistance Surveillance

Data from the European Centre for Disease Prevention and Control (ECDC) show trends in antimicrobial resistance among zoonotic bacteria, illustrating the prevalence of this compound resistance across different regions and animal populations .

Mecanismo De Acción

La ampicilina ejerce sus efectos antibacterianos al inhibir la síntesis de peptidoglicanos, componentes esenciales de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP) en la pared celular bacteriana, evitando el entrecruzamiento de los peptidoglicanos, lo que debilita la estructura bacteriana y conduce a la lisis y muerte celular .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Ampicillin shares structural similarities with several β-lactam antibiotics, but subtle differences significantly impact their pharmacological properties.

Key Structural Analogues:

Compound Structural Difference vs. This compound Impact on Activity
Amoxicillin Additional hydroxyl group on benzene ring Enhanced oral bioavailability and slightly broader spectrum due to improved stability in acidic environments .
Epicillin Methyl group replaces hydrogen on side chain Similar MIC values to this compound but slower bactericidal activity; less effective in vivo .
Cephalexin Hexamer ring instead of pentamer ring Lacks potentiation by Larrea tridentata extract; ineffective against Brucella despite structural similarity .
Carbenicillin Carboxy group on side chain Inactive against Brucella despite structural similarity; likely due to altered PBP affinity .

Antibacterial Spectrum and Efficacy

In Vitro Activity Against Common Pathogens:

Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli MIC (µg/mL) Against K. pneumoniae Key Findings
This compound 0.179 mM (~61 µg/mL) 0.179 mM (~61 µg/mL) 0.813 mM (~277 µg/mL) Broad activity but limited by β-lactamase resistance .
Amoxicillin Similar to this compound Similar to this compound N/A Faster bactericidal action; induces rapid cell lysis compared to this compound .
Compound 16c 0.025 mM (~8.5 µg/mL) N/A 0.203 mM (~69 µg/mL) Outperforms this compound against S. aureus (40.3 mm inhibition zone vs. 22.0 mm) and K. pneumoniae .
Fluoroquinolone-Ampicillin Hybrids N/A N/A N/A Hybrids like AU-1 and FQ-1 show antipseudomonal activity absent in parent compounds .

Notable Findings:

  • Novel Derivatives: Pyrazole and imidazolone derivatives (e.g., compounds 14b, 16c) exhibit lower MIC values than this compound against S. aureus and S. mutans .
  • Fungal Activity : Compounds with 4-methyl/fluoro-phenyl rings (e.g., from ) show antifungal potency surpassing griseofulvin, unlike this compound .

Pharmacokinetics and Synergy

This compound demonstrates pharmacokinetic compatibility with β-lactamase inhibitors like sulbactam. When co-administered intravenously, sulbactam and this compound maintain a consistent serum ratio (1:2) and penetrate tissues effectively (e.g., renal cortex, gall bladder), enhancing efficacy against β-lactamase-producing bacteria .

Synergistic Combinations:

  • Larrea tridentata Extract : Potentiates this compound by targeting β-lactams with a pentamer ring (absent in cephalexin) .
  • Imidazolone Derivatives : Compound 7 restores this compound activity against MRSA at 0.5 mM .

Resistance and Enzymatic Interactions

This compound is hydrolyzed by β-lactamases, but its interaction with enzymes like CTX-M-15 reveals unique thermodynamic properties:

  • Binding Affinity : this compound has a low catalytic efficiency (0.52 µM⁻¹s⁻¹) due to high entropy (19.1 cal mol⁻¹K⁻¹), indicating flexible binding to CTX-M-15 .
  • Selectivity : Aptamer-based assays confirm specificity for intact this compound over hydrolyzed forms or analogues like cephalexin .

Actividad Biológica

Ampicillin is a semi-synthetic penicillin antibiotic that is widely used for the treatment of various bacterial infections. It exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a vital component in the arsenal of antimicrobial therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, case studies, and recent research findings.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial autolytic enzymes, including autolysins . The bactericidal effect of this compound is particularly effective against actively dividing bacteria.

Mechanism ComponentDescription
TargetPenicillin-binding proteins (PBPs)
ActionInhibition of cell wall synthesis
ResultCell lysis and death of bacteria

Pharmacokinetics

This compound is administered orally or parenterally, with varying absorption rates depending on the route. Studies have shown that oral absorption is approximately 23% with a peak plasma concentration (Cmax) of about 0.86 µg/mL and an area under the curve (AUC) of 1.80 µg × h/mL . The drug is widely distributed in body tissues, with the highest concentrations found in the liver and kidneys.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Absorption23%
Cmax0.86 µg/mL
AUC1.80 µg × h/mL
Half-lifeApproximately 0.75 hours

Biological Activity Against Bacteria

This compound displays significant activity against a variety of bacterial strains. Its efficacy is measured by the minimum inhibitory concentration (MIC), which varies based on bacterial resistance mechanisms.

Recent Findings on this compound's Efficacy

A study reported that this compound's MIC ranged from 12 to 720 µg/mL for different strains, while nanoformulations combining this compound with silver nanoparticles (Amp-AgNps) showed enhanced antibacterial activity with MIC values between 3 and 28 µg/mL against multidrug-resistant bacteria . This suggests that nanoformulations could be a promising avenue for overcoming resistance.

Table 3: Comparative MIC Values

Bacterial StrainMIC (µg/mL)
This compound12 - 720
Amp-AgNps3 - 28

Teratogenic Risks

A population-based study investigated the association between this compound use during pregnancy and congenital abnormalities. The results indicated no significant increase in major congenital defects except for a higher prevalence of cleft palate (odds ratio: 4.2) among mothers treated during critical gestational periods . This suggests that while caution is warranted, this compound may pose minimal teratogenic risks overall.

Resistance Patterns

Research has highlighted the emergence of multidrug-resistant strains, particularly among gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. These strains exhibit intrinsic resistance to this compound, necessitating ongoing surveillance and development of novel therapeutic strategies .

Q & A

Q. How can researchers optimize ampicillin removal from aqueous solutions using adsorption?

Basic Research Question
Answer: Use Response Surface Methodology (RSM) with Box-Behnken Design (BBD) to model interactions between critical variables: pH (3–9), contact time (10–120 min), adsorbent dose (0.1–1.5 g/L), and initial this compound concentration (10–100 mg/L). Fit experimental data to quadratic models to identify optimal conditions for maximum removal efficiency (e.g., 95% removal at pH 6.5, 80 min, 1 g/L adsorbent dose, and 50 mg/L initial concentration) . Validate models using ANOVA to assess significance (p < 0.05) and lack-of-fit tests.

Q. What statistical approaches resolve contradictions in adsorption efficiency data for this compound?

Advanced Research Question
Answer: Apply polynomial regression models (linear, 2-factor interaction, quadratic) to identify non-linear relationships. Compare adjusted R² values (>0.90) and Akaike Information Criterion (AIC) scores to select the best-fitting model. Use residual analysis to detect outliers and leverage Cook’s distance to evaluate influential data points . For multi-variable studies, employ principal component analysis (PCA) to disentangle confounding factors like competing ions or organic matter .

Q. How to design in vivo experiments comparing this compound and analogs (e.g., amoxicillin) efficacy?

Advanced Research Question
Answer: Use intraperitoneal infection models (e.g., E. coli-infected mice) with matched pharmacokinetic profiles. Measure bacterial load reduction in blood/peritoneal fluid via colony-forming unit (CFU) counts. Control for antibiotic concentration equivalence (e.g., 25 mg/kg subcutaneous doses) and validate serum levels via HPLC. Prioritize metrics like time-to-clearance and survival rates over 72 hours .

Q. What methodological challenges arise in quantifying this compound in complex matrices?

Basic Research Question
Answer: Traditional methods (microbiological agar diffusion, iodine titration) lack specificity due to interference from degradation products or co-administered drugs. Instead, use RP-HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile:phosphate buffer, pH 3.5). Validate via linearity (R² > 0.999), recovery (>95%), and LOQ (0.1 µg/mL) . For rapid screening, develop TLC with blue-LED quantification, correlating band dimensions (ImageJ analysis) to concentrations (25–100 mg/mL) .

Q. How to assess plasmid-mediated this compound resistance transfer in microbial communities?

Advanced Research Question
Answer: Conduct serial culture experiments (41 cycles) with this compound (50 µg/mL) and kanamycin (30 µg/mL) selective pressure. Quantify beta-lactamase plasmid transfer rates via conjugation assays using susceptible E. coli recipients. Normalize transfer frequency to donor cell count (CFU/mL) and confirm plasmid integrity via restriction digest .

Q. What experimental controls ensure reliability in plasmid transformation studies?

Basic Research Question
Answer: Include LB/Amp− (this compound without plasmid) and LB− (no this compound/plasmid) plates to verify antibiotic selection efficacy and rule out contamination. For pGLO plasmid studies, use arabinose induction controls to validate GFP expression. Test this compound stability in agar plates (store ≤2 weeks at 4°C) to prevent false negatives .

Q. How to validate HPLC methods for this compound sodium quantification in formulations?

Advanced Research Question
Answer: Follow ICH Q2(R1) guidelines:

  • Specificity: Resolve this compound from degradation products (e.g., this compound diketopiperazine) under stressed conditions (heat, acid/alkali hydrolysis).
  • Precision: Achieve %RSD < 2% for intraday/interday replicates.
  • Robustness: Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase ratio (±2%) to assess method stability .

Q. How to interpret conflicting in vitro vs. in vivo efficacy data for this compound?

Advanced Research Question
Answer: In vitro MIC values may not account for pharmacokinetic factors (e.g., protein binding, tissue penetration). Use PK/PD modeling (e.g., %T > MIC) to correlate in vitro data with in vivo outcomes. For murine models, measure peritoneal fluid concentrations post-injection and compare to serum levels to identify distribution disparities .

Q. What pharmacokinetic parameters are critical for neonatal this compound studies?

Advanced Research Question
Answer: Prioritize clearance (CL), volume of distribution (Vd), and half-life (t½) due to immature renal/hepatic function. Use population pharmacokinetics (NONMEM) to account for weight/gestational age variability. Monitor adverse events (e.g., jaundice, diarrhea) via retrospective chart review and compare odds ratios for combination therapies (this compound + gentamicin) .

Q. How to apply response surface methodology (RSM) in antibiotic removal studies?

Basic Research Question
Answer: Define factors (pH, adsorbent dose, contact time) and levels using CCD or BBD. For 3 factors, generate 20–29 experimental runs. Analyze variance (ANOVA) to identify significant terms and optimize via desirability functions. Report 3D surface plots to visualize interactions (e.g., pH vs. dose) and predict maximum removal efficiency .

Propiedades

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKUERGKIZMTKX-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate)
Record name Ampicillin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022602
Record name Ampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C)
Record name Ampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMPICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products.
Record name AMPICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, crystalline powder, White crystalline powder or as white, needle-like crystals

CAS No.

69-53-4
Record name Ampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampicillin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ampicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C782967RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMPICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 °C, with decomposition, 208 °C
Record name Ampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMPICILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ampicillin
Reactant of Route 2
Ampicillin
Reactant of Route 3
Reactant of Route 3
Ampicillin
Reactant of Route 4
Reactant of Route 4
Ampicillin
Reactant of Route 5
Reactant of Route 5
Ampicillin
Reactant of Route 6
Ampicillin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.